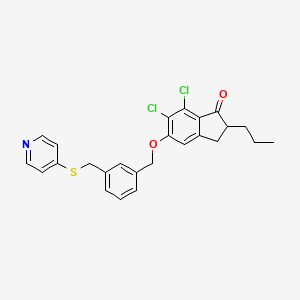
6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one
説明
6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound It is characterized by its complex molecular structure, which includes chlorinated indene, propyl, pyridinylthio, and benzyl groups
特性
分子式 |
C25H23Cl2NO2S |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
6,7-dichloro-2-propyl-5-[[3-(pyridin-4-ylsulfanylmethyl)phenyl]methoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H23Cl2NO2S/c1-2-4-18-12-19-13-21(23(26)24(27)22(19)25(18)29)30-14-16-5-3-6-17(11-16)15-31-20-7-9-28-10-8-20/h3,5-11,13,18H,2,4,12,14-15H2,1H3 |
InChIキー |
BBGQXRGCVLXCQO-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC3=CC(=CC=C3)CSC4=CC=NC=C4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction.
Chlorination: The indene core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Propyl Group: The propyl group can be introduced via a Grignard reaction or alkylation.
Formation of Pyridinylthio and Benzyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the propyl group or the indene core.
Reduction: Reduction reactions can occur at the chlorinated positions or the pyridinylthio group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyridinylthio groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Use as a catalyst or reagent in various chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
6,7-Dichloro-2-propyl-1H-inden-1-one: Similar indene core but lacks the pyridinylthio and benzyl groups.
2-Propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one: Similar structure but without chlorination.
Uniqueness
The presence of both chlorinated indene and pyridinylthio groups makes 6,7-Dichloro-2-propyl-5-((3-((pyridin-4-ylthio)methyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one unique. These functional groups may confer specific chemical reactivity and biological activity that are not present in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


